molecular formula C15H8BrFN4S B279380 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279380
M. Wt: 375.2 g/mol
InChI Key: PSKKZPMXTSKUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application. In medicine, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis. In agriculture, it acts as a pesticide by disrupting the nervous system of pests and inhibiting their growth and reproduction. In materials science, it has been used to modify the properties of materials by forming covalent bonds with them.
Biochemical and Physiological Effects:
6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. In agriculture, it has been shown to have low toxicity to non-target organisms and to degrade rapidly in the environment. In materials science, it has been shown to improve the mechanical and thermal properties of materials.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost, limited availability, and potential environmental impact.

Future Directions

There are several future directions for research on 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In medicine, further studies are needed to explore its potential as a treatment for various diseases, including cancer, diabetes, and infectious diseases. In agriculture, research is needed to develop new and more effective pesticides that are less harmful to the environment. In materials science, research is needed to explore its potential for developing new materials with unique properties. Additionally, research is needed to understand the environmental impact of this compound and to develop methods for its safe disposal.
In conclusion, 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop safe and effective methods for its use.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-bromoaniline and 3-fluoroaniline with thiosemicarbazide and carbon disulfide in the presence of potassium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.

Scientific Research Applications

6-(3-Bromophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various areas of scientific research. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and infectious diseases. In agriculture, it has been used as a pesticide to control pests and diseases in crops. In materials science, it has been used to develop new materials with unique properties.

properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-11-5-1-4-10(7-11)14-20-21-13(18-19-15(21)22-14)9-3-2-6-12(17)8-9/h1-8H

InChI Key

PSKKZPMXTSKUBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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